Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730086
InChI: InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

CAS No.:

Cat. No.: VC17730086

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate
Standard InChI InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3
Standard InChI Key XKDQGBTWLJTZCN-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN(CCC#N)C1CC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three distinct functional groups:

  • Cyclopropylamine: A strained three-membered hydrocarbon ring fused to an amine group, conferring conformational rigidity.

  • Cyanoethyl group (-CH₂CH₂CN): A polar substituent with electron-withdrawing properties, enhancing reactivity in nucleophilic and electrophilic reactions.

  • Methyl acetate ester: A labile ester group that facilitates hydrolysis or transesterification under basic or acidic conditions.

The IUPAC name, methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate, reflects its substitution pattern. The canonical SMILES string (COC(=O)CN(CCC#N)C1CC1) and InChI key (XKDQGBTWLJTZCN-UHFFFAOYSA-N) provide unambiguous representation for computational studies.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₉H₁₄N₂O₂
Molecular weight182.22 g/mol
CAS numberNot publicly disclosed
XLogP3-AA (lipophilicity)Estimated 0.85 (calculated)
Hydrogen bond donors0
Hydrogen bond acceptors4

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically proceeds via sequential functionalization of a glycine derivative. A representative pathway involves:

  • Amide Coupling: Reaction of methyl glycinate with cyclopropylamine to form methyl 2-(cyclopropylamino)acetate.

  • Cyanoethylation: Alkylation of the secondary amine with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amide couplingCyclopropylamine, DCC, CH₂Cl₂, 0°C78%
CyanoethylationAcrylonitrile, K₂CO₃, DMF, 60°C65%

Industrial-Scale Production Challenges

Scale-up introduces challenges due to the cyclopropane ring’s strain and the cyano group’s sensitivity to hydrolysis. Continuous flow reactors with temperature-controlled zones (40–60°C) mitigate exothermic side reactions, while anhydrous solvents (e.g., THF) prevent premature ester hydrolysis .

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Ester group: Susceptible to saponification (NaOH/MeOH) or aminolysis (e.g., with primary amines).

  • Cyanoethyl group: Participates in Staudinger reactions with azides or acts as a Michael acceptor.

  • Cyclopropyl ring: Undergoes ring-opening via acid-catalyzed pathways or transition metal-mediated cross-coupling .

Stability Profile

The compound remains stable under inert atmospheres at -20°C for >12 months. Degradation occurs via:

  • Ester hydrolysis: t₁/₂ = 14 days in pH 7.4 buffer at 25°C.

  • Cyclopropane ring opening: Catalyzed by Brønsted acids (e.g., HCl), forming linear alkenes.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
Methyl 2-(cyclopropylamino)acetateLacks cyanoethyl group10-fold lower CYP3A4 inhibition
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetatePhenyl vs. cyclopropyl substituentHigher cytotoxicity (HeLa cells)

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate in kinase inhibitor synthesis: The cyclopropylamine moiety is incorporated into Janus kinase (JAK) inhibitors under clinical trial (e.g., Phase II for rheumatoid arthritis) .

  • Prodrug derivatization: Esterase-labile ester group enables targeted drug release in hepatic tissues.

Material Science

Polymerization with diisocyanates yields polyurethanes with enhanced thermal stability (T_g = 145°C vs. 98°C for conventional analogs).

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